![molecular formula C11H12BrFO3 B1418491 Methyl 4-(4-bromo-2-fluorophenoxy)butanoate CAS No. 1096852-55-9](/img/structure/B1418491.png)
Methyl 4-(4-bromo-2-fluorophenoxy)butanoate
Overview
Description
“Methyl 4-(4-bromo-2-fluorophenoxy)butanoate” is a chemical compound with the molecular formula C11H12BrFO3 . It is a derivative of butanoic acid, where the 4th carbon atom is connected to a (4-bromo-2-fluorophenoxy) group .
Molecular Structure Analysis
The molecular structure of “Methyl 4-(4-bromo-2-fluorophenoxy)butanoate” consists of a butanoate backbone with a (4-bromo-2-fluorophenoxy) group attached to the 4th carbon atom . The molecule has a molecular weight of 291.114 Da .Scientific Research Applications
Chemical Synthesis and Derivatization
Methyl 4-(4-bromo-2-fluorophenoxy)butanoate is noted as an intermediate in the synthesis of various chemical compounds. In the context of organic synthesis, it has been mentioned as an intermediate in the preparation of methyl 7-hydroxyhept-5-ynoate, reflecting its utility in complex organic synthesis processes (Casy, Patterson, & Taylor, 2003). This showcases its role in constructing intricate molecular structures, often needed in pharmaceutical and material science research.
Analytical Chemistry Applications
The compound has also been cited in the context of analytical chemistry. For instance, it's related to the field of high-performance liquid chromatography (HPLC) as a fluorogenic labeling reagent for the detection of biologically important thiols, signifying its relevance in enhancing detection sensitivity in various analytical procedures (Gatti, Cavrini, Roveri, & Pinzauti, 1990). Such applications are crucial in pharmacological and biochemical research where precise and sensitive detection methods are needed.
Applications in Material Science
The compound is also involved in the synthesis and study of phenoxy ring-substituted isopropyl phenylcyanoacrylates, highlighting its role in the development of novel materials (Whelpley et al., 2022). These materials have potential applications in various industries, including the production of plastics, coatings, and adhesives, demonstrating the compound's contribution to advancements in material science.
properties
IUPAC Name |
methyl 4-(4-bromo-2-fluorophenoxy)butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO3/c1-15-11(14)3-2-6-16-10-5-4-8(12)7-9(10)13/h4-5,7H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJFQHBBSKMCFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCOC1=C(C=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-bromo-2-fluorophenoxy)butanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.